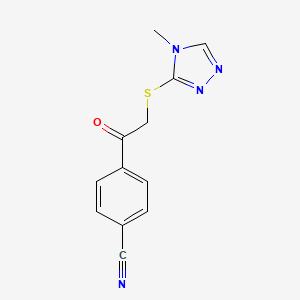

4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile

Description

Properties

Molecular Formula |

C12H10N4OS |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzonitrile |

InChI |

InChI=1S/C12H10N4OS/c1-16-8-14-15-12(16)18-7-11(17)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 |

InChI Key |

RPJXZENWXMZYQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

- 4-(2-Bromoacetyl)benzonitrile : A reactive electrophilic intermediate.

- 4-Methyl-4H-1,2,4-triazole-3-thiol : A nucleophilic thiol-bearing heterocycle.

Coupling these via a thioether bond forms the target molecule.

Preparation of 4-(2-Bromoacetyl)benzonitrile

Bromination of 4-Cyanoacetophenone

- Reactants : 4-Cyanoacetophenone (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv).

- Solvent : Ethyl acetate or dichloroethane.

- Catalyst : Amberlyst-15 ion-exchange resin (10 wt%) or radical initiators (e.g., AIBN).

- Conditions : Stir at 20–25°C for 14–24 h under inert atmosphere.

- Workup : Filter, concentrate, and recrystallize from ethanol.

| Parameter | Value |

|---|---|

| Melting Point | 92–96°C |

| Purity (HPLC) | ≥98% |

Mechanism : Radical bromination at the acetyl α-position via the Wohl-Ziegler reaction.

Alternative Route: Corey-Kim Oxidation

For substrates sensitive to radical conditions, the Corey-Kim oxidation converts secondary alcohols to ketones. However, this method is less commonly employed for bromoacetyl derivatives.

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

Cyclization of Thiosemicarbazides

- Reactants : Acyl hydrazide (e.g., acetic hydrazide) and isothiocyanate.

- Conditions : Reflux in ethanol with NaOH (5%) for 4 h.

- Workup : Acidify with HCl, filter, and recrystallize.

Example :

Functionalization via Alkylation

To introduce the methyl group at N4:

- Reactants : 1,2,4-Triazole-3-thiol, methyl iodide.

- Base : Sodium hydride or potassium carbonate.

- Solvent : DMF or acetonitrile.

- Conditions : Stir at 60°C for 6 h.

Coupling via Nucleophilic Substitution

Thiol-Alkylation Approach

- Reactants :

- 4-(2-Bromoacetyl)benzonitrile (1.0 equiv).

- 4-Methyl-4H-1,2,4-triazole-3-thiol (1.2 equiv).

- Base : Triethylamine (2.0 equiv).

- Solvent : Acetonitrile or DMF.

- Conditions : Stir at 25°C for 12–24 h.

- Workup : Concentrate, precipitate in water, and purify via column chromatography (hexane/EtOAc).

| Parameter | Value |

|---|---|

| Purity (UPLC-MS) | >97% |

| Reaction Scale | Up to kilogram |

Mechanism : SN2 displacement of bromide by the thiolate anion.

Optimization Considerations

- Temperature : Elevated temperatures (50–60°C) reduce reaction time but may promote side reactions.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but complicate purification.

- Base Choice : Strong bases (e.g., KOtBu) improve thiolate formation but risk dehydrohalogenation.

Alternative Routes and Comparative Analysis

Oxidative Coupling via Disulfide Intermediate

- Oxidize 4-Methyl-4H-1,2,4-triazole-3-thiol to disulfide using DMSO.

- React disulfide with 4-(2-Bromoacetyl)benzonitrile under basic conditions.

Yield : Lower (40–50%) due to intermediate stability issues.

One-Pot Synthesis

Combining bromoacetyl benzonitrile and triazole-thiol in situ reduces steps but requires precise stoichiometry.

Analytical Characterization

- 1H NMR : δ 8.08 (d, J = 8.1 Hz, ArH), 4.87 (s, SCH2), 2.95 (s, CH3-triazole).

- 13C NMR : 168.4 (C=O), 152.9 (C≡N), 35.3 (SCH2).

- HRMS : [M+H]+ calculated for C13H12N4OS: 289.0720; found: 289.0724.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The triazole ring and benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected 1,2,4-Triazole Derivatives

Key Observations:

Bioactivity :

- Derivatives with morpholine (e.g., 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) exhibit antifungal activity due to enhanced membrane permeability from the morpholine ring . In contrast, the target compound’s benzonitrile group may favor electronic properties over bioactivity.

- The thione-containing analogue (from ) shows fungicidal activity, suggesting that sulfur oxidation state (thione vs. thioether) critically influences bioactivity .

Crystal stability in ’s derivative (R factor: 0.043) highlights the structural rigidity imparted by the iminomethyl group, whereas the target compound’s flexibility from the thioacetyl linkage may reduce crystallinity .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., in ) improves reaction efficiency for triazole derivatives, whereas traditional cyclization () or multi-step functionalization () may require longer reaction times .

Data-Driven Insights

Table 2: Comparative Spectroscopic and Physical Data

Notes:

- The absence of specific data for the target compound underscores the need for further experimental characterization.

- Analogues with electron-withdrawing groups (e.g., bromophenyl, benzonitrile) show promise in materials science due to their NLO properties, while bulkier substituents (e.g., decylthio) enhance bioactivity .

Biological Activity

The compound 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring followed by the introduction of the thioacetyl and benzonitrile moieties. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile exhibited significant activity against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 18 |

| Target Compound | E. coli | 20 |

| Target Compound | S. aureus | 22 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with a triazole scaffold can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

A study evaluating the cytotoxic effects of similar compounds on different cancer cell lines reported IC50 values that demonstrated significant activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 3.5 | |

| A549 (Lung Cancer) | 7.2 |

The biological activity of 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for fungal and bacterial survival.

- Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and cell death.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Antifungal Properties : A clinical trial involving a triazole derivative showed promising results in treating resistant fungal infections, demonstrating improved patient outcomes compared to standard treatments.

- Anticancer Efficacy in Preclinical Models : In vitro studies using human cancer cell lines showed that the compound significantly reduced cell viability and induced apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 4-methyl-1,2,4-triazole-3-thiol derivatives with halogenated acetylbenzonitrile in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization .

- Key Data : A similar synthesis of 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives achieved yields >70% using ethanol as the solvent .

Q. How can the physicochemical properties of this compound be characterized?

- Methodology :

- Polar Surface Area (PSA) : Calculated PSA values (e.g., 80.52 Ų) using tools like ChemAxon or Molinspiration to predict membrane permeability .

- Thermodynamic Stability : Hydrophilic interaction liquid chromatography (HILIC) can assess temperature-dependent retention behavior. For example, thermodynamic parameters (ΔH°, ΔS°) for related triazole derivatives were determined using a ZIC-HILIC column and acetonitrile/water mobile phases .

- Density/Boiling Point : Predicted values (e.g., 1.52 g/cm³ density, 525.2°C boiling point) via quantitative structure-property relationship (QSPR) models .

Q. What biological activities have been explored for structurally similar triazole derivatives?

- Methodology :

- Antiradical Activity : DPPH/ABTS assays for free radical scavenging. Derivatives like 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid showed IC₅₀ values of 12–45 µM, with reduced activity upon carboxylate salt formation .

- Diuretic Activity : In vivo rat models demonstrated diuretic effects for 2-((4-amino-5-R-4H-1,2,4-triazol-3-yl)thio)acetohydrazides at 10–50 mg/kg doses .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates hyperpolarizability (β) and dipole moment (μ). For triazole derivatives, β values ranged from 1.2–4.8 ×10⁻³⁰ esu, indicating strong NLO potential. Molecular electrostatic potential (MEP) maps identify electron-rich regions for optoelectronic applications .

Q. What analytical challenges arise in monitoring reactions involving this compound?

- Methodology : Automated electrospray ionization mass spectrometry (AE-MS) in 384-well plates tracks substrate conversion. For example, 2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (m/z 284) was monitored to optimize coupling reactions with amines .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Methodology :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzonitrile moiety increases antiradical activity, while bulky groups reduce solubility .

- Salt Formation : Morpholinium salts of triazole-thioacetates improved thermal stability (e.g., degradation onset at 180°C vs. 150°C for free acids) but reduced antiradical efficacy due to carboxylate blocking .

Q. What strategies improve the thermodynamic stability of this compound in formulation studies?

- Methodology : Force degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) identify degradation pathways. For morpholinium salts, HILIC retention times decreased by 15–20% at 50°C, correlating with entropy-driven degradation (ΔS° = −45 J/mol·K) .

Q. How can structural modifications enhance material science applications (e.g., corrosion inhibition)?

- Methodology : Introducing π-conjugated systems (e.g., pyridine or thiophene) via Suzuki coupling or nucleophilic substitution increases electron delocalization. Triazole-thioacetate derivatives with bromophenyl substituents exhibited corrosion inhibition efficiencies >85% in acidic media via adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.